N-(3-chloro-4-methylphenyl)-N'-2-pyridinylurea
Description
N-(3-Chloro-4-methylphenyl)-N'-2-pyridinylurea is a urea derivative featuring a 3-chloro-4-methylphenyl group and a 2-pyridinyl moiety linked via a urea bridge. Urea derivatives are widely studied for their biological activities, including pesticidal and plant growth-regulating properties.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-pyridin-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-5-6-10(8-11(9)14)16-13(18)17-12-4-2-3-7-15-12/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPBERMLRZCXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853319-24-1 | |
| Record name | N-(3-CHLORO-4-METHYLPHENYL)-N'-(2-PYRIDINYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(3-chloro-4-methylphenyl)-N'-2-pyridinylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and potential applications.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 3-chloro-4-methylaniline with 2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at controlled temperatures. This synthesis pathway is crucial for producing the compound with high purity and yield.
The biological activity of this compound can be attributed to its interactions with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thus disrupting cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing physiological responses.
- DNA Interaction : Similar to other alkaloids, it could interfere with nucleic acid synthesis, leading to inhibition of cell division and growth in pathogens.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate that it has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Bacillus subtilis | 100 |
| Pseudomonas aeruginosa | 150 |
These values suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Various studies have reported cytotoxic effects against different cancer cell lines.
Cytotoxicity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
The IC50 values indicate that the compound exhibits promising cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action and potential therapeutic applications.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound significantly inhibited bacterial growth compared to conventional antibiotics, suggesting its potential as a new therapeutic agent in treating resistant infections .
- Anticancer Research : Another study focused on the compound's effects on apoptosis in cancer cells. The findings revealed that treatment with this compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Scientific Research Applications
Agricultural Applications
1.1 Plant Growth Regulation
N-(3-chloro-4-methylphenyl)-N'-2-pyridinylurea has been identified as an effective plant growth regulator. Its efficacy is comparable to well-established growth regulators such as 6-benzyladenine and kinetin, particularly at low concentrations. Research indicates that it can significantly enhance cell division, differentiation, and enlargement in plant tissues.
- Optimal Concentration : The compound exhibits maximum effectiveness at concentrations as low as 0.0005 to 0.001 ppm, which is notably lower than that required for traditional growth regulators .
1.2 Mechanism of Action
The compound operates by influencing various physiological processes within plants:
- Cell Division & Differentiation : It promotes cellular activities essential for growth.
- Fertilization Enhancement : It aids in the fertilization processes of various crops, including melons and tobacco, leading to increased yield .
1.3 Application Methods
The application can be performed through:
- Soil Incorporation : Adding directly to the soil.
- Foliar Spraying : Applying as an aqueous solution or suspension directly onto plant surfaces.
Medicinal Applications
2.1 Antimicrobial and Anticancer Properties
Research has highlighted the potential of this compound in medicinal chemistry:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cells indicate a possible role in inducing apoptosis or inhibiting cell proliferation.
Chemical Synthesis Applications
This compound serves as a valuable reagent in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows it to act as a precursor for synthesizing more complex chemical entities in pharmaceutical development .
Case Studies
Chemical Reactions Analysis
Hydrolysis of the Urea Bond
The urea linkage (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions. This reaction yields substituted aniline and pyridine derivatives:
Reaction Conditions :
-
Acidic: 6 M HCl, reflux (100–110°C), 6–8 hours
-
Basic: 10% NaOH, 80°C, 4–6 hours
| Reactants | Products | Yield (%) | Conditions |
|---|---|---|---|
| N-(3-chloro-4-methylphenyl)-N'-2-pyridinylurea | 3-chloro-4-methylaniline + 2-aminopyridine | 85–92 | Acidic hydrolysis |
| This compound | 3-chloro-4-methylphenyl isocyanate + 2-aminopyridine | 78–84 | Basic hydrolysis |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, breaking the C–N bond .
Electrophilic Aromatic Substitution (EAS)
The 3-chloro-4-methylphenyl group undergoes EAS at the meta and para positions relative to existing substituents.
Nitration
Conditions : HNO₃/H₂SO₄, 0–5°C, 2–4 hours
Products :
-
Primary : 3-chloro-4-methyl-5-nitrophenyl derivative (major)
-
Secondary : 3-chloro-4-methyl-2-nitrophenyl derivative (minor)
| Position | Yield (%) | Regioselectivity Factor |
|---|---|---|
| Meta (C-5) | 72 | 6.3:1 |
| Ortho (C-2) | 11 | — |
The chloro group directs nitration to the meta position, while steric hindrance from the methyl group suppresses ortho substitution .
Sulfonation
Conditions : H₂SO₄ (fuming), 50°C, 3 hours
Product : 3-chloro-4-methyl-5-sulfophenyl derivative (89% yield).
Coordination Chemistry with Metals
The pyridinyl nitrogen acts as a Lewis base, forming complexes with transition metals:
| Metal Salt | Reaction Conditions | Complex Structure | Application |
|---|---|---|---|
| PdCl₂ | EtOH, 25°C, 1 hour | [Pd(L)₂Cl₂] | Catalytic cross-coupling |
| Cu(NO₃)₂ | H₂O/MeOH, 60°C, 2 hours | [Cu(L)(NO₃)₂(H₂O)] | Antimicrobial studies |
Stoichiometric studies indicate a 1:2 (metal:ligand) ratio in most complexes .
Oxidation of the Pyridinyl Ring
Conditions : KMnO₄, H₂O, 70°C, 5 hours
Product : Pyridine N-oxide derivative (63% yield).
Reductive Alkylation
Conditions : HCHO/NaBH₃CN, pH 7, 25°C
Product : N-methylated urea derivative (58% yield).
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-functionalized urea | 76 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-aryl derivatives | 81 |
Stability Under Thermal and Photolytic Conditions
-
Thermal decomposition : >200°C, releases CO and NH₃.
-
Photolysis : UV light (254 nm) induces C–Cl bond cleavage, forming a phenyl radical intermediate .
Key Research Findings
-
Catalytic Activity : Pd complexes of this compound show efficacy in Heck reactions (TON = 1,200) .
-
Biological Precursor : Hydrolysis products (3-chloro-4-methylaniline) are intermediates in herbicide synthesis .
-
Solvent Effects : Reactivity in DMF increases EAS yields by 15–20% compared to THF.
This compound’s versatility in organic synthesis and coordination chemistry underscores its utility in pharmaceutical and materials science research.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural and functional differences between N-(3-chloro-4-methylphenyl)-N'-2-pyridinylurea and selected analogs:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: The 3-chloro-4-methylphenyl group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (Me) effects, which may modulate solubility and receptor interactions compared to forchlorfenuron’s unsubstituted phenyl group . Pyridinyl vs.
Physical Properties: Melting points for urea derivatives with chloro and methyl substituents (e.g., analogs in ) range from 268–287°C, suggesting similar thermal stability for the target compound .
Biological Activity: Forchlorfenuron is a known cytokinin agonist used to promote fruit enlargement . The target compound’s 3-chloro-4-methylphenyl group may enhance soil persistence or alter species selectivity. Thiourea analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities due to the thiono sulfur, which urea lacks, impacting target binding .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-chloro-4-methylphenyl)-N'-2-pyridinylurea, and what are their comparative advantages?
- Methodological Answer : The synthesis typically involves coupling 3-chloro-4-methylaniline with 2-pyridinyl isocyanate or via nucleophilic substitution of carbamoyl chlorides. For example, urea bond formation can be achieved by reacting an aryl isocyanate with a substituted pyridinylamine under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM). Comparative advantages include higher yields (70–85%) with carbamoyl chloride intermediates due to better reactivity control, while isocyanate routes may require strict moisture avoidance .
Q. How can researchers validate the crystal structure of this compound using X-ray crystallography?
- Methodological Answer : Structural validation involves refining single-crystal X-ray diffraction data using SHELXL . Key steps include:
- Checking R-factors (R1 < 0.05 for high-quality data).
- Validating bond lengths and angles against the Cambridge Structural Database (CSD).
- Using PLATON to assess geometric anomalies (e.g., torsional angles, hydrogen bonding).
- Cross-verifying thermal displacement parameters (Ueq) to ensure no overfitting .
Q. What analytical techniques are recommended for assessing the purity and stability of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS for mass confirmation.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via FTIR to detect hydrolysis of the urea moiety.
- Quantify impurities using TLC (silica gel, ethyl acetate/hexane) with a detection threshold of ≤0.5% .
Advanced Research Questions
Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?
- Methodological Answer :
- NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. Compare experimental H/C shifts with density functional theory (DFT)-calculated values (e.g., Gaussian09/B3LYP/6-311+G(d,p)).
- IR : Assign carbonyl (C=O) stretching bands (~1650–1700 cm) by correlating with crystallographic data.
- Address solvent effects (e.g., DMSO-d6 vs. CDCl3) and trace moisture interference in urea bond analysis .
Q. How can reaction yields be optimized while minimizing by-product formation?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (triethylamine vs. DBU) to identify optimal conditions.
- By-product mitigation : Introduce scavengers (e.g., molecular sieves) to absorb HCl in carbamoyl chloride routes.
- Kinetic studies : Monitor reaction progress via in situ IR to terminate at peak yield (typically 3–5 hours) .
Q. What mechanistic insights exist for the biological activity of this compound, and how can in silico methods aid target identification?
- Methodological Answer :
- Mechanism : The urea moiety mimics cytokinin hormones, potentially interacting with plant adenosine phosphate-isopentenyltransferase (IPT) receptors.
- In silico approaches :
- Use AutoDock Vina to dock the compound into cytokinin receptor X-ray structures (PDB: 3LG4).
- Perform molecular dynamics simulations (GROMACS) to assess binding stability.
- Validate predictions with site-directed mutagenesis of key residues (e.g., Asp262 in IPT) .
Data Contradiction Analysis
Q. How should researchers address conflicting data in crystallographic vs. computational bond-length predictions?
- Methodological Answer :
- Compare experimental X-ray bond lengths (e.g., C=O: 1.23 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects.
- Validate using charge density analysis (Multiflex refinement in SHELXL) to distinguish static vs. dynamic disorder .
Q. What protocols reconcile divergent bioactivity results across plant models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
